molecular formula C21H20N2O5S B2697979 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1060217-87-9

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2697979
CAS No.: 1060217-87-9
M. Wt: 412.46
InChI Key: XNHIMRBOSNEYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic anthraquinone derivative featuring a 1-(methylsulfonyl)piperidine-3-carboxamide substituent at the 1-position of the anthraquinone core.

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-29(27,28)23-11-5-6-13(12-23)21(26)22-17-10-4-9-16-18(17)20(25)15-8-3-2-7-14(15)19(16)24/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHIMRBOSNEYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Diversity and Electronic Effects

The target compound’s structure is compared below with key analogs:

Compound Name Substituent Key Structural Features
Target Compound 1-(Methylsulfonyl)piperidine-3-carboxamide Sulfonyl group, piperidine ring
N-(9,10-Dioxo... cinnamamide Cinnamoyl α,β-unsaturated carbonyl
N-(9,10-Dioxo... 2-methylbenzamide 2-Methylbenzoyl Aromatic methyl group
N-Benzoyl-N’-(9,10-dioxo...)thioureas Benzoyl-thiourea Thiourea linkage, aromatic benzoyl group
2-Cyano-N-(9,10-dioxo...)propenamide Cyano-propenamide Electron-withdrawing cyano group

Key Observations :

  • The methylsulfonyl-piperidine group in the target compound introduces both polar (sulfonyl) and aliphatic (piperidine) characteristics, which may improve water solubility compared to purely aromatic substituents (e.g., benzoyl or cinnamoyl groups) .
  • Thiourea and thiazole derivatives (e.g., from Stasevych et al.
Enzyme Inhibition:
  • Cinnamamide and Acrylamide Derivatives : Demonstrated glyoxalase-I (Glo-I) inhibition, with IC₅₀ values in the micromolar range . The target’s sulfonyl-piperidine group may enhance binding to Glo-I’s hydrophobic active site.
Antimicrobial Activity:
  • Hydrazineylidene Derivatives : Showed broad-spectrum antibacterial and antifungal activity (e.g., MIC values of 12.5–50 μg/mL against S. aureus and C. albicans) . The target’s piperidine group may improve membrane penetration compared to bulkier substituents.

Pharmacokinetic and Toxicity Predictions

  • Cinnamamide Derivatives : Predicted moderate intestinal absorption and low blood-brain barrier penetration via ADMET studies .
  • Target Compound : The methylsulfonyl group may reduce metabolic degradation (due to sulfonate stability) and improve half-life compared to ester or amide analogs .

Q & A

Q. How can researchers investigate the compound’s mechanism of action at the molecular level?

  • Methodological Answer :
  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinity (KDK_D) for suspected targets (e.g., COX-1/2 for antiplatelet activity).
  • Metabolomic Profiling : Apply LC-MS/MS to identify downstream metabolites in cell lysates, focusing on arachidonic acid pathways for anti-inflammatory effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.